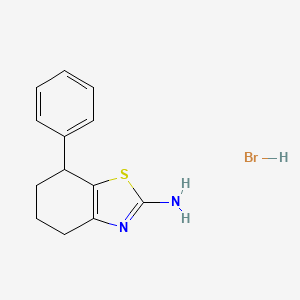

7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide

Description

7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is a bicyclic heterocyclic compound featuring a benzothiazole core with a saturated cyclohexene ring substituted by a phenyl group at position 7. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

7-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.BrH/c14-13-15-11-8-4-7-10(12(11)16-13)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADJRVHGOIXNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=C(S2)N)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with phenylacetaldehyde in the presence of an acid catalyst to form the benzothiazole ring. This intermediate is then further reacted with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine, nitric acid, or sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to cross the blood-brain barrier makes it a candidate for neurological research.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position :

- Phenyl groups at positions 6 () vs. 7 (target compound) influence steric and electronic properties. Position 7 substitution may enhance ring planarity, affecting binding affinity in biological targets.

- Methoxy () and propyl () substituents modulate solubility and lipophilicity, critical for pharmacokinetics.

- Hydrobromide salt formation () improves aqueous solubility, a common strategy for drug formulation.

Biological Activity :

- Pifithrin-α hydrobromide () exemplifies the therapeutic relevance of benzothiazole derivatives, suggesting the target compound may share mechanisms such as enzyme inhibition or apoptosis modulation.

- The cardioprotective activity of a tetrahydrobenzothiazole-containing hydrazine derivative () underscores the scaffold's versatility in drug design.

Physicochemical Properties

- Molecular Weight : Ranges from 168.26 (simple methyl derivatives, ) to ~396.3 (complex derivatives like Pifithrin-α, ).

- Lipophilicity : Propyl () and diethyl () groups increase logP values compared to phenyl or methoxy substituents.

- Thermal Stability : Predicted boiling points (e.g., 315.7°C for ) suggest moderate stability under standard conditions.

Q & A

Advanced Research Question

- Powder X-ray diffraction (PXRD) : Crystalline salts show sharp peaks (e.g., galantamine hydrobromide at 2θ = 10–30°), while amorphous forms exhibit broad halos .

- Differential Scanning Calorimetry (DSC) : Crystalline salts have distinct melting endotherms, whereas amorphous forms show glass transition temperatures (Tg) .

- Solubility assays : Amorphous salts often display higher aqueous solubility due to disordered lattices, but this can vary with lipophilic substituents .

How can computational modeling predict the binding affinity of the title compound to biological targets?

Advanced Research Question

- Molecular docking : Simulates interactions with targets (e.g., HIV-1 protease or bacterial enzymes) using software like AutoDock. For example, benzothiazole derivatives with electron-withdrawing groups (e.g., Br⁻) show enhanced binding to hydrophobic pockets .

- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.